2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane is a chemical compound with the molecular formula C9H7BrF2O2. It is characterized by the presence of bromine, fluorine, and a dioxolane ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,3-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes cyclization to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include oxides and ketones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2,3-difluorobenzoate
- 2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
- 2-(5-bromo-2,3-difluorophenoxy)-3-(bromomethyl)pyridine
Uniqueness
2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C10H9BrF2O3 |
---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |
InChI Key |
OYTGDLHBJYHVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F |
Origin of Product |
United States |
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